5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone
Overview
Description
5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone is a chemical compound with the molecular formula C16H10O7 and a molecular weight of 314.25 g/mol . It is known for its unique structure, which includes multiple hydroxyl groups and an acetyl group attached to an anthraquinone core. This compound is also referred to by other names such as Rhodolamprometrin and 1-Acetyl-2,4,5,7-tetrahydroxyanthraquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone typically involves the acetylation of 1,3,6,8-tetrahydroxyanthraquinone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthraquinones depending on the reagents used.
Scientific Research Applications
5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the anthraquinone core play a crucial role in its biological activity. The compound can inhibit certain enzymes, leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrahydroxyanthraquinone: Lacks the acetyl group but shares the same anthraquinone core.
1-Acetyl-2,4,5,7-tetrahydroxyanthraquinone: Similar structure with slight variations in the position of hydroxyl groups.
1-Acetyl-2,4,5,7,8-pentahydroxyanthraquinone: Contains an additional hydroxyl group compared to 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of an acetyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-acetyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c1-5(17)11-9(20)4-10(21)13-14(11)15(22)7-2-6(18)3-8(19)12(7)16(13)23/h2-4,18-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWRMHGMCJIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191285 | |
Record name | 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37850-99-0 | |
Record name | Rhodolamprometrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RHODOLAMPROMETRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8MTR0RMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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